molecular formula C23H21N3O5S B2374173 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203347-08-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2374173
CAS No.: 1203347-08-3
M. Wt: 451.5
InChI Key: DFVDCARXFWGVBF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability and bioavailability, while the tetrahydroquinoline sulfonyl moiety may contribute to target binding affinity or solubility modulation .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(1,3-benzodioxol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-23(25-18-9-11-21-22(14-18)31-15-30-21)24-17-8-10-20-16(13-17)5-4-12-26(20)32(28,29)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDCARXFWGVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structure

The compound can be synthesized through various organic reactions involving benzo[d][1,3]dioxole derivatives and tetrahydroquinoline structures. The synthetic route typically involves the formation of the urea linkage through the reaction of isocyanates with amines derived from tetrahydroquinoline.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial , antitumor , and anti-inflammatory agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds with similar structural motifs have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrate minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound displays antifungal activity against Candida albicans with effective concentrations noted in comparative studies .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies suggest that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of various benzo[d][1,3]dioxole derivatives. The results indicated that these compounds possess moderate to significant antibacterial activities, particularly against resistant strains .
  • Antitumor Mechanisms : Another investigation into the antitumor properties revealed that certain derivatives could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cell proliferation .

Data Tables

The following tables summarize the biological activities observed for compounds related to this compound.

Compound Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL)
Compound AAntibacterialS. aureus625
Compound BAntifungalC. albicans500
Compound CAntitumorHeLa cells30

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12)

  • Structure: Differs in the substituent attached to the urea nitrogen, featuring a 3-chlorobenzoyl group instead of the tetrahydroquinoline sulfonyl moiety.
  • Synthesis : Prepared via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate in THF (44% yield, 88% purity) .
  • Physicochemical Properties : Molecular weight 317 g/mol (MS data), with moderate solubility in organic solvents.
  • Pharmacological Relevance : Reported as a heteroaroylphenylurea antagonist, likely targeting specific receptors or enzymes (exact target unspecified in evidence) .

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea

  • Structure: Contains a benzofuranyl group and a hydroxyurea substituent instead of the benzo[d][1,3]dioxole and tetrahydroquinoline sulfonyl groups.
  • Molecular Formula : C₁₆H₁₆N₂O₄ (MW 300.31 g/mol) .

Non-Urea Analogs with Benzo[d][1,3]dioxole Moieties

6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine

  • Structure : Pyridine core with ethynyl and methoxy substituents.
  • Synthesis: Synthesized via Sonogashira coupling with Pd catalysis, yielding a yellow solid .
  • Application : Investigated in hepatitis C research, highlighting the benzo[d][1,3]dioxole group’s role in antiviral compound design .

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one

  • Structure: Ketone derivative with an ethylamino side chain.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield/Purity Pharmacological Use
Target Compound Urea Tetrahydroquinoline sulfonyl ~450 (estimated) Not reported Undisclosed
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea Urea 3-Chlorobenzoyl 317 44% yield, 88% purity Receptor antagonism
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Hydroxyurea Benzofuranyl, phenylmethoxy 300.31 Not reported Undisclosed (hazardous)
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine Ethynyl, methoxy ~375 (estimated) Not reported Antiviral (hepatitis C)

Key Findings

Safety Considerations: Hydroxyurea analogs (e.g., ) exhibit higher toxicity risks compared to non-hydroxylated ureas, emphasizing the need for substituent optimization in drug design .

Synthetic Complexity: Pd-catalyzed methods (e.g., Sonogashira coupling in ) are common for benzo[d][1,3]dioxole derivatives, but urea synthesis typically employs isocyanate reactions, as seen in Compound 12 .

Q & A

Q. Methodological considerations :

  • Positive controls : Essential for validating assay reproducibility (e.g., staurosporine for cytotoxicity) .
  • Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Advanced: How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) influence its pharmacological profile?

Answer:

  • Phenylsulfonyl group : Enhances metabolic stability by resisting CYP450-mediated oxidation, as shown in microsomal stability assays . Replacement with alkylsulfonyl groups reduces potency in kinase inhibition assays .
  • Benzo[d][1,3]dioxole moiety : Substitution with electron-withdrawing groups (e.g., nitro) decreases solubility but improves target affinity (e.g., 2-fold higher IC₅₀ in BACE1 inhibition) .
  • Tetrahydroquinoline core : Saturation of the quinoline ring improves bioavailability (e.g., logP reduction from 3.5 to 2.8) but may reduce blood-brain barrier penetration .

Q. SAR studies :

  • Parallel synthesis : Generate analogs with varied substituents using combinatorial chemistry .
  • In silico docking : Prioritize modifications using software like AutoDock to predict binding to target proteins (e.g., BACE1 active site) .

Advanced: How can molecular modeling and computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME predict oral bioavailability (e.g., Lipinski’s rule compliance) and highlight risks (e.g., CYP3A4 inhibition) .
  • Molecular dynamics (MD) simulations : Assess binding stability to targets (e.g., RMSD <2.0 Å over 100 ns trajectories) and identify critical hydrogen bonds (e.g., urea NH to Asp32 in BACE1) .
  • Solubility enhancement : Co-solvent or salt formulations (e.g., hydrochloride salts) can be modeled using COSMO-RS to predict solubility in aqueous buffers .

Advanced: How should researchers resolve discrepancies in biological activity data across independent studies?

Answer:

  • Source validation : Cross-check compound purity (e.g., ≥95% by HPLC) and confirm identity via HRMS/NMR to rule out batch variability .
  • Assay standardization : Use harmonized protocols (e.g., CLSI guidelines for cytotoxicity assays) to minimize inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like cell passage number or serum concentration .

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